4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
4-[(2-nitrophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NPAQ and is synthesized through a specific method that involves the use of various reagents.
Scientific Research Applications
NPAQ has been extensively studied for its potential applications in various fields. One of the most significant applications of NPAQ is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines. NPAQ has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of NPAQ is not fully understood. However, it has been proposed that NPAQ induces apoptosis in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell survival and proliferation. NPAQ has also been found to inhibit the formation of beta-amyloid plaques in the brain, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
NPAQ has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. NPAQ has also been found to inhibit the activity of various enzymes and proteins involved in cancer cell survival and proliferation. In addition, NPAQ has been found to inhibit the formation of beta-amyloid plaques in the brain, which are responsible for the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of NPAQ is its potent anticancer activity against various cancer cell lines. NPAQ has also been found to exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the major limitations of NPAQ is its relatively low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on NPAQ. One of the most significant areas of research is the development of more efficient synthesis methods for NPAQ. This would enable researchers to produce larger quantities of NPAQ for further studies. Another potential future direction is the investigation of the potential of NPAQ to treat other neurodegenerative diseases such as Huntington's disease. In addition, further studies could be conducted to investigate the potential of NPAQ as a therapeutic agent for other types of cancer.
Conclusion:
In conclusion, NPAQ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of NPAQ involves the reaction of 2-nitrobenzoyl chloride with ethyl-2-aminobenzoate in the presence of triethylamine. NPAQ has been extensively studied for its potential applications in medicinal chemistry, and it has been found to exhibit potent anticancer activity against various cancer cell lines. NPAQ has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, further studies are required to fully understand the mechanism of action of NPAQ and its potential applications in various fields.
properties
IUPAC Name |
4-[2-(2-nitrophenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15-10-18(14-8-4-2-6-12(14)17-15)16(21)9-11-5-1-3-7-13(11)19(22)23/h1-8H,9-10H2,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPGKSBOXSPBEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-nitrophenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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